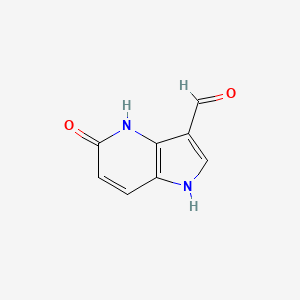

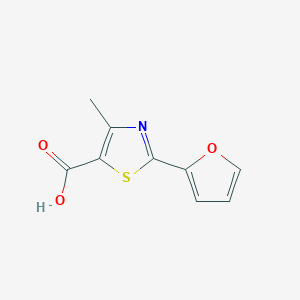

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Übersicht

Beschreibung

The compound "2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid" is a heterocyclic compound that features both furan and thiazole rings. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related furyl-thiazole compounds has been explored in various studies. For instance, the stereoselective addition of 2-lithiofuran and 2-lithiothiazole to sugar nitrones has been used to create carbon-linked glycoglycines, which are precursors to amino acids after oxidative cleavage of the furan ring or conversion of the thiazole into a formyl group . Arylation of furan-2-carboxylic acid derivatives has been performed to create 5-arylfuran-2-carboxylic acids, which can be further transformed into various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furyl-thiazole compounds is characterized by the presence of a furan ring, known for its aromaticity and reactivity due to the oxygen atom, and a thiazole ring, which contains both sulfur and nitrogen atoms contributing to its chemical behavior. The molecular and crystal structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, has been described, providing insights into the potential geometry and electronic distribution of the compound .

Chemical Reactions Analysis

The reactivity of furyl-thiazole compounds has been studied extensively. For example, bromination and thiocyanation reactions of 2-substituted 4-(2-furyl)thiazoles have been shown to occur at specific positions on the rings, influenced by temperature and the nature of the substituents . Nitration of related compounds has also been explored, with the nitro group being introduced at various positions depending on the starting material and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl-thiazole compounds are influenced by their heterocyclic structure. The presence of the furan and thiazole rings imparts certain electronic characteristics, which can affect the compound's solubility, boiling point, and stability. The electrophilic substitution reactions, such as acylation, bromination, nitration, and sulfonation, of related compounds have been studied, providing a glimpse into the reactivity and potential functionalization of these molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

- Research on 2-hetarylbenzimidazoles, including furyl and thienyl derivatives, indicates that these compounds can be oxidized to form carboxylic acids in specific chemical environments. This suggests potential applications in synthetic chemistry and materials science (El’chaninov, Simonov, & Simkin, 1982).

- Nitration of furylthiazole derivatives has been studied, showing the possibility of creating nitro-derivatives under specific conditions. Such chemical transformations are crucial in organic synthesis and pharmaceutical research (Saldabol & Popelis, 1977).

- The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions was demonstrated. This implies the use of 2-furylthiazole derivatives in the development of novel photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Molecular Interactions and Properties

- The Stobbe condensation research revealed insights into the cyclization of specific furyl derivatives to benzofuran derivatives. This has implications in the synthesis of complex organic molecules and understanding molecular interactions (Abdel‐Wahhab & El-Assal, 1968).

- Studies on the synthesis of heterocycles from arylation products of unsaturated compounds, including 5-arylfuran-2-carboxylic acids, highlight their role in the development of novel organic compounds with potential applications in drug discovery and material science (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

- Research on the synthesis of aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, including furyl derivatives, contributes to the understanding of complex organic syntheses and their potential applications in various chemical industries (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Potential Biological Applications

- The synthesis and some reactions of derivatives of furylthiazole compounds were studied, providing insights into the structural stability of these compounds under various conditions. This research has relevance in the field of medicinal chemistry and pharmacology (Kuticheva, Pevzner, & Petrov, 2015).

- A study on the optimization of sulfonamide derivatives, including furylthiazole-based compounds, for selective receptor antagonist activities, has implications in the development of targeted therapies in medicine (Naganawa et al., 2006).

Wirkmechanismus

Target of Action

Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase . Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules .

Mode of Action

It’s worth noting that compounds containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

It’s worth noting that compounds containing a furan ring have been shown to have various effects, such as antineoplastic activity .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

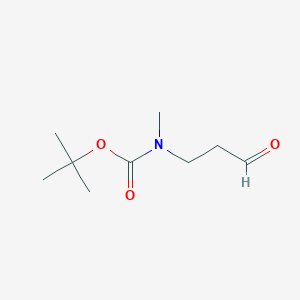

2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIJUNDFNWUZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240413 | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

CAS RN |

886501-68-4 | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.